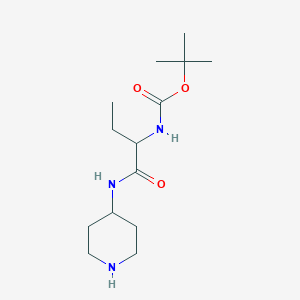
tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted carbamates or piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing the activity of various biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the development of drugs targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, this compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring may enhance binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate: A structurally similar compound with a shorter carbon chain.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Another piperidine-containing carbamate with different substituents.
Uniqueness
tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate is unique due to its specific combination of functional groups and structural features. The presence of both the tert-butyl carbamate and piperidine moieties provides distinct reactivity and binding properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-oxo-1-(piperidin-4-ylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-5-11(17-13(19)20-14(2,3)4)12(18)16-10-6-8-15-9-7-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)(H,17,19) |
InChI Key |
KPEDTHSEMJXSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



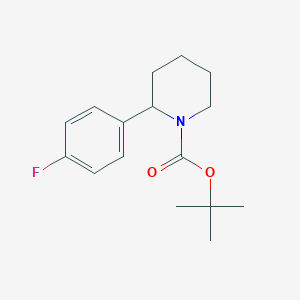


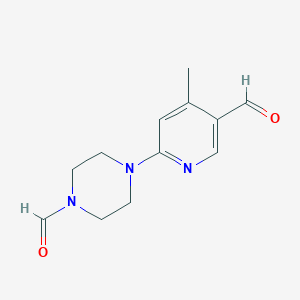

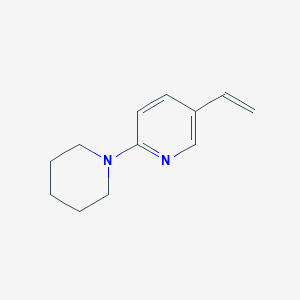


![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)


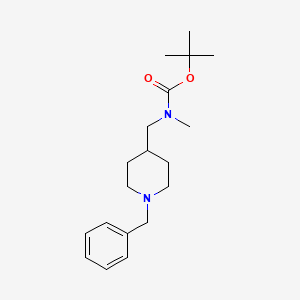
![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
